1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one
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Overview
Description
1-(2-(2-Methylprop-1-en-1-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with a methylprop-1-en-1-yl group and a trimethylsilyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Methylprop-1-en-1-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Methylprop-1-en-1-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(2-(2-Methylprop-1-en-1-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methylprop-1-en-1-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylprop-1-ene: An alkene with a similar methylprop-1-en-1-yl group.
Trimethylsilyl Ethyl Compounds: Compounds containing the trimethylsilyl ethyl group, which imparts unique chemical properties.
Uniqueness
1-(2-(2-Methylprop-1-en-1-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the methylprop-1-en-1-yl and trimethylsilyl ethyl groups allows for versatile chemical transformations and interactions with various molecular targets.
Properties
CAS No. |
922731-33-7 |
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Molecular Formula |
C17H26OSi |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
1-[2-(2-methylprop-1-enyl)-6-(2-trimethylsilylethyl)phenyl]ethanone |
InChI |
InChI=1S/C17H26OSi/c1-13(2)12-16-9-7-8-15(17(16)14(3)18)10-11-19(4,5)6/h7-9,12H,10-11H2,1-6H3 |
InChI Key |
JRUFDVLCEQUZLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC(=C1C(=O)C)CC[Si](C)(C)C)C |
Origin of Product |
United States |
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